4-Amino-3-isobutoxy-N,N-dimethylbenzamide
Overview
Description
4-Amino-3-isobutoxy-N,N-dimethylbenzamide is a versatile chemical compound with diverse applications in scientific research. It is known for its potential in various fields, from pharmaceuticals to catalysis, paving the way for groundbreaking discoveries.
Chemical Reactions Analysis
4-Amino-3-isobutoxy-N,N-dimethylbenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding oxidized products, while substitution reactions may result in the replacement of specific functional groups.
Scientific Research Applications
4-Amino-3-isobutoxy-N,N-dimethylbenzamide has a wide range of scientific research applications. It is used as an important raw material and intermediate in pharmaceuticals, agro-based products, and dye stuff fields . Its versatility makes it valuable in various research areas, including chemistry, biology, medicine, and industry. The compound’s unique properties enable researchers to explore new possibilities and develop innovative solutions in these fields.
Comparison with Similar Compounds
4-Amino-3-isobutoxy-N,N-dimethylbenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include 4-Amino-N,N-dimethylbenzamide and other benzamide derivatives. The unique structural features of this compound, such as the presence of the isobutoxy group, contribute to its distinct properties and applications in scientific research.
Properties
IUPAC Name |
4-amino-N,N-dimethyl-3-(2-methylpropoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(2)8-17-12-7-10(5-6-11(12)14)13(16)15(3)4/h5-7,9H,8,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRRPILGSCAUFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)C(=O)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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